molecular formula C11H7BrN2O B13139182 2-(5-Bromo-2-methoxybenzylidene)malononitrile

2-(5-Bromo-2-methoxybenzylidene)malononitrile

Cat. No.: B13139182
M. Wt: 263.09 g/mol
InChI Key: WAQALTMZNLLZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H7BrN2O. It is a derivative of benzylidenemalononitrile, characterized by the presence of a bromine atom and a methoxy group on the benzene ring.

Preparation Methods

The synthesis of 2-(5-Bromo-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 5-bromo-2-methoxybenzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite . The process is considered green and efficient, with high selectivity and conversion rates.

Chemical Reactions Analysis

2-(5-Bromo-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Bromo-2-methoxybenzylidene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromo-2-methoxybenzylidene)malononitrile include:

Properties

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H7BrN2O/c1-15-11-3-2-10(12)5-9(11)4-8(6-13)7-14/h2-5H,1H3

InChI Key

WAQALTMZNLLZTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.